2-(p-Toluenesulfonyloxy)-1,3-propanediol
Description
2-(p-Toluenesulfonyloxy)-1,3-propanediol is a sulfonate ester derivative of 1,3-propanediol, where the hydroxyl group at the C2 position is replaced by a p-toluenesulfonyl (tosyl) group. This substitution introduces significant reactivity, making the compound valuable as a synthetic intermediate in organic chemistry. The tosyl group acts as a robust leaving group, facilitating nucleophilic substitution reactions, which are critical in constructing complex molecules such as pharmaceuticals or polymers.
For this compound, the molecular formula is inferred as C10H14O5S, with a molecular weight of 246.28 g/mol.
Properties
Molecular Formula |
C10H14O5S |
|---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-9(6-11)7-12/h2-5,9,11-12H,6-7H2,1H3 |
InChI Key |
MOYBWQXXNJRRHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(CO)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of 1,3-Propanediol Derivatives
Stability and Handling
- Tosyl Derivatives: Require dry storage due to moisture sensitivity, whereas phenolic analogs (e.g., 3-Phenoxy-1,2-propanediol) are more stable but may require protection from light .
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